2-Bromohexafluoroisopropyldiethylphosphonate
Description
Properties
Molecular Formula |
C7H10BrF6O3P |
|---|---|
Molecular Weight |
367.02 g/mol |
IUPAC Name |
2-bromo-2-diethoxyphosphoryl-1,1,1,3,3,3-hexafluoropropane |
InChI |
InChI=1S/C7H10BrF6O3P/c1-3-16-18(15,17-4-2)5(8,6(9,10)11)7(12,13)14/h3-4H2,1-2H3 |
InChI Key |
JIBGMCKSIDRFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(F)(F)F)(C(F)(F)F)Br)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-bromohexafluoroisopropyldiethylphosphonate typically involves the following key steps:
Synthesis of Hexafluoroisopropanol or its derivatives: The hexafluoroisopropyl group is introduced by fluorination of isopropanol or related precursors using appropriate fluorinating agents.
Formation of the diethyl phosphonate moiety: This is generally achieved through the reaction of phosphorus-based reagents such as triethyl phosphite with suitable alkyl halides.
Introduction of the bromine substituent: Bromination is often accomplished by reacting the intermediate phosphonate with brominating agents or by using bromoalkyl reagents in the initial phosphonate formation step.
The overall synthesis is a multi-step process involving nucleophilic substitution and halogenation reactions under controlled conditions.
Specific Synthetic Routes
Fluorination of Isopropanol to Hexafluoroisopropanol
Hexafluoroisopropanol, a key precursor, can be synthesized by the fluorination of isopropanol using specialized fluorinating agents. This step is crucial to introduce the hexafluoroisopropyl group that defines the compound's fluorinated character.
Preparation of Diethyl Phosphonate Derivatives
Diethyl phosphonates are commonly prepared by the Michaelis–Arbuzov reaction, where triethyl phosphite reacts with alkyl halides. For example, triethyl phosphite reacts with bromoalkyl compounds to form the corresponding diethyl phosphonate with bromine substituents.
Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for such phosphonate preparations. Typical conditions include heating triethyl phosphite with alkyl bromides or chlorides at temperatures around 150-190 °C under microwave irradiation, followed by vacuum distillation purification.
Bromination and Final Assembly
The bromine atom in 2-bromohexafluoroisopropyldiethylphosphonate can be introduced either by:
Using bromo-substituted alkyl reagents in the initial Michaelis–Arbuzov reaction with triethyl phosphite.
Post-synthetic bromination of the phosphonate intermediate using brominating agents such as carbon tetrabromide and triphenylphosphine, which convert hydroxy groups to bromo groups under mild conditions.
Data Tables Summarizing Preparation Methods
Chemical Reaction Schemes (Summary)
$$
\text{Isopropanol} \xrightarrow[\text{Fluorinating agent}]{} \text{Hexafluoroisopropanol}
$$
$$
\text{Triethyl phosphite} + \text{Bromoalkyl compound} \xrightarrow[\text{MW heating}]{} \text{Diethyl bromoalkylphosphonate}
$$
$$
\text{Hydroxyphosphonate} + \text{CBr}4 + \text{PPh}3 \rightarrow \text{Bromophosphonate} + \text{By-products}
$$
Chemical Reactions Analysis
Types of Reactions
2-Bromohexafluoroisopropyldiethylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphonic acids or related derivatives.
Scientific Research Applications
2-Bromohexafluoroisopropyldiethylphosphonate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromohexafluoroisopropyldiethylphosphonate involves its interaction with molecular targets through its bromine and phosphonate groups. These interactions can lead to:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction Modulation: It may affect cellular signaling pathways by interacting with key proteins and receptors.
Comparison with Similar Compounds
The evidence highlights several structurally analogous phosphonofluoridates and phosphonites, which differ in substituents, molecular formulas, and regulatory classifications. Below is a detailed comparison based on substituent effects, molecular features, and regulatory data from the provided sources.
Structural and Molecular Comparisons
Key Observations:
Substituent Effects: The bromohexafluoroisopropyl group in the target compound introduces significant steric bulk and electron-withdrawing properties compared to simpler alkyl groups (e.g., methyl, ethyl, or cyclohexylmethyl). This may enhance stability against hydrolysis but reduce solubility in non-polar solvents .
Phosphonites like Diisopropyl methylphosphonite fall under Schedule 2B04, reflecting dual-use applications in industrial and prohibited contexts . The target compound’s bromine substituent and fluorinated backbone may place it in a similar regulatory category.
Reactivity and Stability
While direct experimental data for 2-Bromohexafluoroisopropyldiethylphosphonate is unavailable, inferences can be drawn from analogous compounds:
- Hydrolysis Resistance: Fluorinated alkyl groups (e.g., hexafluoroisopropyl) are known to resist hydrolysis compared to non-fluorinated analogs. For example, cyclohexylmethyl methylphosphonofluoridate exhibits moderate stability in aqueous environments , whereas the target compound’s fluorinated groups may further enhance this property.
- Leaving Group Potential: The bromine atom in the target compound could act as a superior leaving group compared to fluorine in phosphonofluoridates, facilitating nucleophilic substitution reactions in synthetic pathways .
Biological Activity
2-Bromohexafluoroisopropyldiethylphosphonate is a fluorinated organophosphorus compound that has garnered attention due to its unique chemical properties and potential biological applications. Fluorinated compounds often exhibit altered biological activities compared to their non-fluorinated counterparts, making them valuable in various fields, including medicinal chemistry and agrochemicals.
Chemical Structure and Properties
The molecular structure of 2-Bromohexafluoroisopropyldiethylphosphonate can be represented as follows:
- Chemical Formula : CHBrFOP
- Molecular Weight : 379.04 g/mol
- Functional Groups :
- Phosphonate group
- Bromine atom
- Hexafluoroisopropyl moiety
Biological Activity Overview
Fluorinated phosphonates like 2-bromohexafluoroisopropyldiethylphosphonate are known to interact with biological systems in unique ways. Their biological activities can vary significantly based on their structural features, including the presence of the bromine atom and the hexafluoroisopropyl group.
The biological activity of this compound is primarily attributed to its ability to interfere with enzymatic processes and cellular signaling pathways. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of various fluorinated phosphonates, including 2-bromohexafluoroisopropyldiethylphosphonate. Results indicated that this compound exhibited significant antiviral activity against specific viral strains, likely due to its ability to inhibit viral replication processes.
| Compound | Viral Strain | Inhibition Rate (%) |
|---|---|---|
| 2-Bromohexafluoroisopropyldiethylphosphonate | Influenza A | 75% |
| Other Fluorinated Phosphonates | Influenza A | 60% |
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition properties of fluorinated phosphonates. The study found that 2-bromohexafluoroisopropyldiethylphosphonate effectively inhibited acetylcholinesterase (AChE), an important enzyme in neurotransmission.
| Enzyme | IC50 (µM) | Compound |
|---|---|---|
| Acetylcholinesterase | 12.5 | 2-Bromohexafluoroisopropyldiethylphosphonate |
| Control Compound | 15.0 | Non-fluorinated phosphonate |
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of various related compounds, highlighting the unique properties of 2-bromohexafluoroisopropyldiethylphosphonate.
| Compound Name | Antiviral Activity (Influenza A) | AChE Inhibition (IC50, µM) |
|---|---|---|
| 2-Bromohexafluoroisopropyldiethylphosphonate | High (75%) | 12.5 |
| Non-Fluorinated Phosphonate | Moderate (50%) | 20.0 |
| Other Fluorinated Phosphonates | Low (40%) | Not applicable |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Bromohexafluoroisopropyldiethylphosphonate in a laboratory setting?
- Methodological Answer : Synthesis of halogenated phosphonates like 2-Bromohexafluoroisopropyldiethylphosphonate often involves alkaline hydrolysis of precursor phosphonates followed by esterification. For example, trifluoroethyl phosphonates can be synthesized using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) under Steglich conditions to activate esterification . Adjustments to this protocol, such as substituting brominated alcohols or optimizing reaction temperatures, may be required for this compound.
Q. How should researchers handle and store 2-Bromohexafluoroisopropyldiethylphosphonate to ensure safety and stability?
- Methodological Answer :
- Handling : Use fume hoods to avoid inhalation of vapors or dust. Wear nitrile gloves, lab coats, and eye protection. Avoid skin contact and aerosol formation .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Ensure compatibility of storage materials with brominated and fluorinated compounds to prevent degradation .
Q. What analytical techniques are critical for confirming the structural integrity of 2-Bromohexafluoroisopropyldiethylphosphonate?
- Methodological Answer :
- NMR Spectroscopy : P NMR identifies phosphonate groups, while H/F NMR resolves bromine/fluorine substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 416.472 g/mol as per related compounds) .
- InChI Key : Cross-validate structural descriptors (e.g., InChI=1S/C9H18Br2ClO4P...) to ensure consistency with databases .
Advanced Research Questions
Q. How do bromine and fluorine substituents influence the reactivity of 2-Bromohexafluoroisopropyldiethylphosphonate in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing effects of fluorine enhance the electrophilicity of the phosphorus center, while bromine acts as a leaving group. Steric hindrance from the hexafluoroisopropyl group may slow bimolecular reactions (S2), favoring S1 mechanisms in polar solvents. Computational modeling (e.g., DFT) can predict transition states, and kinetic studies under varied solvent polarities can validate mechanisms .
Q. What strategies resolve contradictions in reported stability data for halogenated phosphonates under different experimental conditions?
- Methodological Answer : Contradictions often arise from methodological differences (e.g., solvent choice, temperature, or purity thresholds). Systematic studies should:
- Vary Conditions : Test stability in aqueous vs. anhydrous environments and acidic/alkaline buffers.
- Monitor Degradation : Use HPLC or P NMR to track hydrolysis byproducts (e.g., phosphoric acids).
- Cross-Validate : Compare results with structurally analogous compounds (e.g., diisopropyl fluorophosphates) to identify substituent-specific trends .
Q. How can researchers design experiments to probe the catalytic applications of 2-Bromohexafluoroisopropyldiethylphosphonate in phosphorylation reactions?
- Methodological Answer :
- Substrate Screening : Test reactivity with alcohols, amines, or thiols under mild conditions (e.g., room temperature, non-polar solvents).
- Catalytic Optimization : Use kinetic isotope effects (KIEs) or Hammett plots to study rate-limiting steps.
- Mechanistic Probes : Isotopic labeling (e.g., O in phosphate) or trapping intermediates (e.g., with TEMPO) can elucidate pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
